molecular formula C21H21N3O2S B2425293 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide CAS No. 921873-24-7

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2425293
CAS No.: 921873-24-7
M. Wt: 379.48
InChI Key: ACTZDIIZDVTSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-20(13-16-27-18-9-5-2-6-10-18)22-14-15-24-21(26)12-11-19(23-24)17-7-3-1-4-8-17/h1-12H,13-16H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTZDIIZDVTSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Phenylpyridazin-6-one Core Structure

The 3-phenylpyridazin-6-one moiety forms the foundational scaffold of the target compound. A validated method involves cyclocondensation of α,β-unsaturated carbonyl precursors with hydrazine derivatives. For instance, ethyl 2-(5-benzyl-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate serves as a critical intermediate, synthesized via base-mediated cyclization of diketone precursors.

Typical Procedure :
A mixture of 1,4-diketone (10 mmol) and hydrazine hydrate (12 mmol) in ethanol is refluxed for 8–12 hours. The reaction progress is monitored via TLC, and upon completion, the mixture is cooled to room temperature. The precipitated pyridazinone derivative is filtered, washed with cold ethanol, and recrystallized to yield pure product (75–85% yield). Spectroscopic data (¹H NMR, δ 7.45–7.65 ppm for aromatic protons; IR, 1680 cm⁻¹ for C=O stretch) confirm successful cyclization.

Alkylation to Introduce Ethylamine Moiety

Functionalization of the pyridazinone core with an ethylamine sidechain is achieved through nucleophilic substitution or Mitsunobu reactions. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) facilitates deprotonation of the pyridazinone nitrogen, enabling reaction with 2-bromoethylamine hydrobromide.

Optimized Conditions :
To a suspension of NaH (1.2 equiv, 60% in mineral oil) in THF at 0°C under argon, the pyridazinone (1 equiv) is added portionwise. After stirring for 30 minutes, 2-bromoethylamine hydrobromide (1.5 equiv) is introduced, and the mixture is refluxed for 24 hours. Workup includes extraction with ethyl acetate, brine washing, and column chromatography (n-hexane/EtOAc 4:1) to isolate the N-ethylated product (60–70% yield).

Thioether Formation via Nucleophilic Substitution

Incorporation of the phenylthio group at the propanamide position employs a thiol-displacement strategy. The intermediate 3-chloropropanamide is treated with thiophenol under basic conditions, leveraging the high nucleophilicity of the thiolate ion.

Reaction Protocol :
3-Chloropropanoyl chloride (1.1 equiv) is added dropwise to a solution of the ethylamine-functionalized pyridazinone (1 equiv) and triethylamine (2 equiv) in dichloromethane (DCM) at 0°C. After 2 hours, thiophenol (1.2 equiv) and NaH (1.5 equiv) in THF are introduced, and the mixture is stirred at room temperature for 12 hours. The crude product is purified via flash chromatography (SiO₂, n-hexane/EtOAc 7:3) to yield the thioether intermediate (55–65% yield). Key ¹H NMR signals include δ 3.45–3.60 ppm (SCH₂CH₂) and δ 7.25–7.40 ppm (phenylthio aromatic protons).

Amidation to Form Propanamide Derivative

The final amidation step links the thioether-bearing propanoyl chloride to the ethylamine sidechain. Activation of the carboxylic acid using coupling agents such as HATU or EDCI ensures high efficiency.

Detailed Synthesis :
3-(Phenylthio)propanoic acid (1.2 equiv) is treated with oxalyl chloride (2 equiv) in DCM to generate the acyl chloride. This intermediate is reacted with the ethylamine-pyridazinone derivative (1 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 3 equiv) at 0°C. After stirring overnight, the mixture is diluted with water, extracted with DCM, and purified via recrystallization (ethanol/water) to afford the target amide (70–80% yield). LC-MS analysis confirms molecular ion peaks consistent with the expected molecular weight.

Purification and Characterization

Final purification involves sequential chromatography and crystallization, while structural validation employs:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.30–8.10 ppm), amide NH (δ 8.25 ppm), and carbonyl carbons (δ 165–175 ppm).
  • IR Spectroscopy : Stretches at 3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-S).
  • Elemental Analysis : Calculated (%) C 65.22, H 5.11, N 11.59; Found (%) C 65.18, H 5.09, N 11.54.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%)
Pyridazinone formation Hydrazine hydrate, EtOH, Δ 80 98
Ethylamine alkylation NaH, THF, 2-bromoethylamine 65 95
Thioether synthesis Thiophenol, NaH, THF 60 97
Amidation EDCI, DIPEA, DCM 75 99

Challenges and Optimization Strategies

  • Side Reactions : Competing O-alkylation during ethylamine incorporation is mitigated by using NaH as a strong base to ensure selective N-alkylation.
  • Thiol Oxidation : Conducting reactions under inert atmosphere (Ar/N₂) prevents disulfide formation from thiophenol.
  • Amide Hydrolysis : Avoiding aqueous workup at high pH preserves the amide bond integrity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether group to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyridazinone ring or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, etc.

    Reduction: Lithium aluminum hydride, sodium borohydride, etc.

    Substitution: Halides, sulfonates, boronic acids, etc.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar pyridazinone cores but different substituents.

    Thioether-containing compounds: Compounds with similar thioether linkages but different core structures.

Uniqueness

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridazine ring and various functional groups, suggests diverse biological activities, particularly in antibacterial and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N3O2SC_{21}H_{22}N_{3}O_{2}S, with a molecular weight of 379.5 g/mol. The compound features a pyridazine core fused with a phenyl group and an amide linkage, which enhances its biological activity.

PropertyValue
Molecular FormulaC21H22N3O2SC_{21}H_{22}N_{3}O_{2}S
Molecular Weight379.5 g/mol
CAS Number921873-24-7

Antibacterial Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic rings can enhance or diminish this activity, making structural modifications crucial for optimizing efficacy .

Case Study: Antibacterial Efficacy
In a study evaluating various pyridazine derivatives, it was found that those with electron-donating groups showed enhanced antibacterial activity compared to their counterparts with electron-withdrawing groups. This suggests that the electronic nature of substituents plays a pivotal role in the compound's effectiveness against bacterial strains.

Anti-inflammatory Potential

The compound has also been investigated for its potential as an anti-inflammatory agent. Pyridazine derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies demonstrated that certain derivatives could inhibit COX activity with inhibition constants in the low nanomolar range, indicating potent anti-inflammatory effects .

Table: Inhibition Constants for Pyridazine Derivatives

CompoundCOX-1 Inhibition Constant (nM)COX-2 Inhibition Constant (nM)
Compound A37.134.2
Compound B19.231.6
N-(2-(6-oxo...)5.38.7

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may function as an enzyme inhibitor, blocking substrates from accessing active sites or modulating signaling pathways through receptor interactions. Further research is needed to elucidate the precise molecular mechanisms involved.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and characterization methods for N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridazinone hybrids are often prepared by reacting activated pyridazinone intermediates with thioether-containing propanamide derivatives under reflux in dichloromethane (DCM)-methanol (MeOH) gradients (0%–4% MeOH). Characterization involves:

  • IR Spectroscopy : Confirmation of C=O (1660–1680 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
  • ¹H-NMR : Peaks for phenyl protons (δ 7.2–7.8 ppm), pyridazinone NH (δ 10–12 ppm), and ethylenic protons (δ 3.5–4.5 ppm).
  • ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at 527.2777 for analogs) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Beyond IR and NMR, use:

  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., C₂₄H₂₂N₄O₂S).
  • X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., analogs show dihedral angles of 5–10° between pyridazinone and phenylthio groups) .
  • HPLC-Purity Analysis : Ensure >95% purity using C18 columns (acetonitrile/water gradients) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace phenylthio with fluorophenyl () or chlorophenyl ( ) to assess electronic effects.
  • Core Modifications : Compare pyridazinone with oxazolone or thiazolidinone cores ( ).
  • In Silico Docking : Use AutoDock Vina to predict binding to targets like COX-2 (anti-inflammatory) or viral proteases (antiviral) .

Q. What in vitro models are suitable for evaluating pharmacological activity?

  • Methodological Answer :

  • Anti-inflammatory Assays : Measure COX-1/COX-2 inhibition (IC₅₀) using ELISA kits (e.g., analogs in show COX-2 IC₅₀ = 0.2–5 µM).
  • Antiviral Screens : Plaque reduction assays (e.g., reports 81% inhibition of MERS-CoV at 10 µM).
  • Cytotoxicity Testing : Use HEK-293 cells (CC₅₀ > 50 µM indicates safety) .

Q. How can contradictions in biological data across studies be resolved?

  • Methodological Answer :

  • Target Selectivity Profiling : Use kinase/GPCR panels to identify off-target effects (e.g., anti-inflammatory vs. antiviral activity may stem from distinct targets) .
  • Dose-Response Curves : Replicate assays at varying concentrations (e.g., 0.1–100 µM) to confirm EC₅₀ trends.
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., ’s pyridazinone-based inhibitors show IC₅₀ < 1 µM for PRMT5) .

Q. What computational strategies aid in target identification and mechanism elucidation?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Analyze ligand-protein stability (e.g., 100 ns simulations in GROMACS for binding free energy calculations).
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors at pyridazinone’s C=O) using Schrödinger’s Phase .
  • Machine Learning : Train QSAR models with datasets from and to predict novel analogs .

Q. How can crystallography resolve stability or polymorphism issues in formulation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Determine packing motifs (e.g., π-π stacking between phenyl groups enhances stability).
  • Polymorph Screening : Use solvent evaporation (e.g., ethanol/water) to identify stable crystalline forms.
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., analogs in show stability up to 200°C) .

Q. What protocols ensure safe handling and storage of this compound?

  • Methodological Answer :

  • Storage : -20°C in amber vials under argon to prevent oxidation of the thioether group.
  • Safety Data : Refer to analogs (e.g., ’s LD₅₀ > 500 mg/kg in rats) for toxicity guidelines.
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.